

GDC-0575 Dihydrochloride: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: GDC-0575 dihydrochloride

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Introduction

GDC-0575 dihydrochloride, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1, GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and cell death in tumor cells, particularly in combination with DNA-damaging chemotherapeutic agents.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of GDC-0575, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways and workflows.

Discovery and Development Timeline

The development of GDC-0575 has spanned approximately two decades, originating from research focused on identifying selective Chk1 inhibitors.[5]

Key Milestones:

- **Preclinical Development (Early 2000s - Early 2010s):** GDC-0575 (then known as ARRY-575) was discovered and developed by Array BioPharma. Preclinical studies demonstrated its high selectivity and potency as a Chk1 inhibitor.[2] In vivo studies using xenograft models of

various cancers showed that GDC-0575, as a single agent and in combination with chemotherapy, resulted in significant tumor shrinkage and growth delay.[4][5]

- **Investigational New Drug (IND) Application:** An IND application was filed with the U.S. Food and Drug Administration (FDA), allowing for the initiation of clinical trials. The exact date of the IND filing is not publicly available.
- **Phase I Clinical Trial (2012-2018):** A Phase I, open-label, dose-escalation study (NCT01564251) was initiated in March 2012 to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[6] The study was sponsored by Genentech, following their acquisition of the compound. The results of this trial were published in 2018.[4]
- **Discontinuation of Development (Post-2018):** A 2024 report indicated that the development of GDC-0575 was discontinued in Phase I by Roche (Genentech's parent company).[7]

Quantitative Data Summary

In Vitro Potency

Parameter	Value	Reference
IC50 (Chk1)	1.2 nM	[8]

Preclinical Efficacy (Xenograft Models)

Model	Treatment	Key Findings	Reference
Melanoma Xenografts (D20, C002)	GDC-0575 (25 mg/kg and 50 mg/kg, oral gavage)	Effective tumor growth blockage, sustained for at least 10 days post-treatment. Improved efficacy at the higher dose.	[1]
Various Solid Tumor Xenografts	GDC-0575	Tumor shrinkage and growth delay.	[4][5]

Phase I Clinical Trial Pharmacokinetics (GDC-0575 Monotherapy and Combination)

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~2 hours	[4]
Half-life (t1/2)	~23 hours	[4]
Drug-Drug Interaction with Gemcitabine	No pharmacokinetic drug-drug interaction observed	[4]

Phase I Clinical Trial Preliminary Efficacy (GDC-0575 + Gemcitabine)

Endpoint	Result	Patient Population	Reference
Confirmed Partial Responses	4	Patients with refractory solid tumors	[4]
Partial Responses in TP53-mutated tumors	3 of the 4 partial responses	Patients with refractory solid tumors	[4]

Experimental Protocols

Preclinical In Vivo Xenograft Study

Objective: To evaluate the single-agent anti-tumor activity of GDC-0575 in melanoma xenograft models.

Methodology:[\[1\]](#)

- Animal Model: Female nude BALB/c mice.
- Tumor Cell Implantation: 2-3 x 10⁶ melanoma cells (e.g., D20, C002) in Matrigel were injected subcutaneously into the hind flank of the mice.
- Tumor Growth Monitoring: Tumors were allowed to grow to approximately 100 mm³. Tumor size was measured three times per week using calipers.

- Treatment: Mice were treated with GDC-0575 (25 mg/kg or 50 mg/kg) or vehicle (0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.
- Dosing Schedule: Treatment was administered for three consecutive days followed by four rest days, for a total of three cycles.
- Endpoint: Mice were sacrificed up to 6 weeks after treatment termination or when tumor size exceeded 1 cm³.

Phase I Clinical Trial (NCT01564251)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-0575 as a single agent and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.

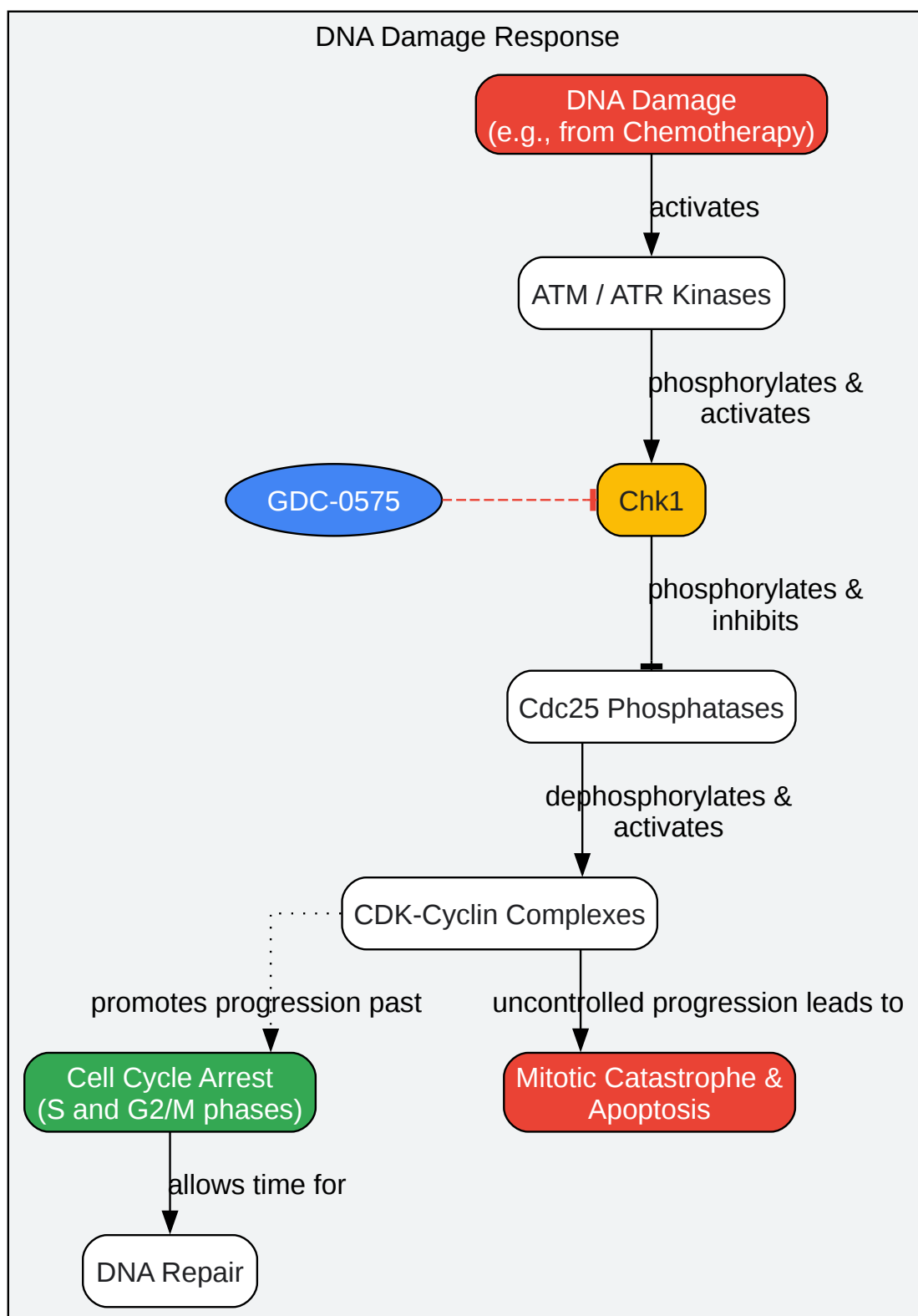
Study Design:[\[4\]](#)[\[6\]](#)

- Phase: I
- Design: Open-label, multicenter, dose-escalation study.
- Arms:
 - Arm 1 (Monotherapy): Patients received escalating doses of GDC-0575 orally.
 - Arm 2 (Combination Therapy): Patients received GDC-0575 in combination with intravenous gemcitabine.
 - Arm 2a: Gemcitabine (1000 mg/m²) followed by GDC-0575 (45 mg as the recommended Phase 2 dose - RP2D).
 - Arm 2b: Gemcitabine (500 mg/m²) followed by GDC-0575 (80 mg as the RP2D).
- Patient Population: Patients with refractory solid tumors or lymphoma.
- Key Inclusion Criteria: ECOG performance status of 0-1.

- **Key Exclusion Criteria:** History of significant cardiac dysfunction, malabsorption, or untreated brain metastases. For the combination arm, contraindications to gemcitabine therapy.
- **Primary Endpoints:** Incidence of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and incidence of adverse events.
- **Secondary Endpoints:** Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), objective response rate (ORR), and duration of response.

Signaling Pathways and Workflows

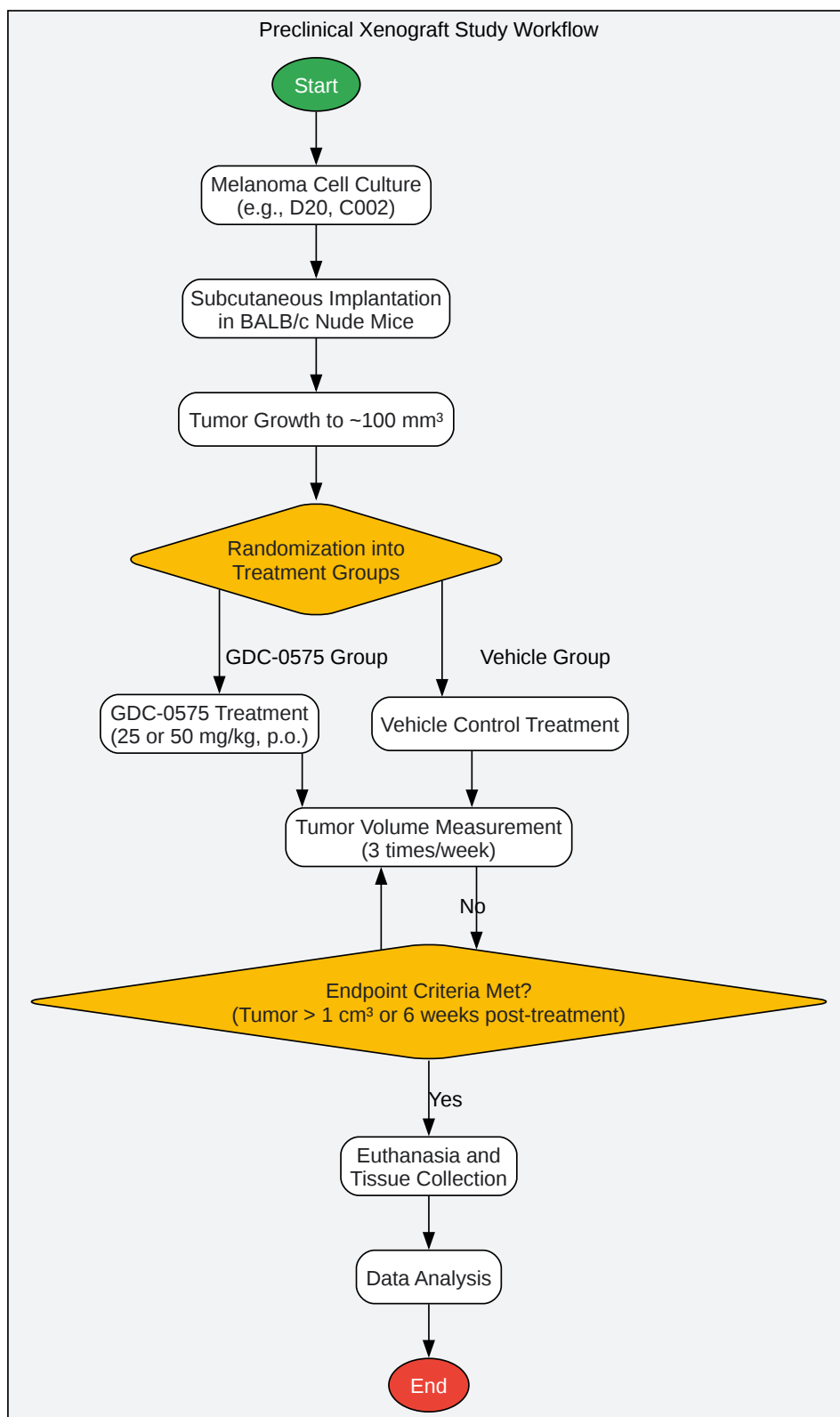
Chk1 Signaling Pathway and Inhibition by GDC-0575



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Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by GDC-0575.

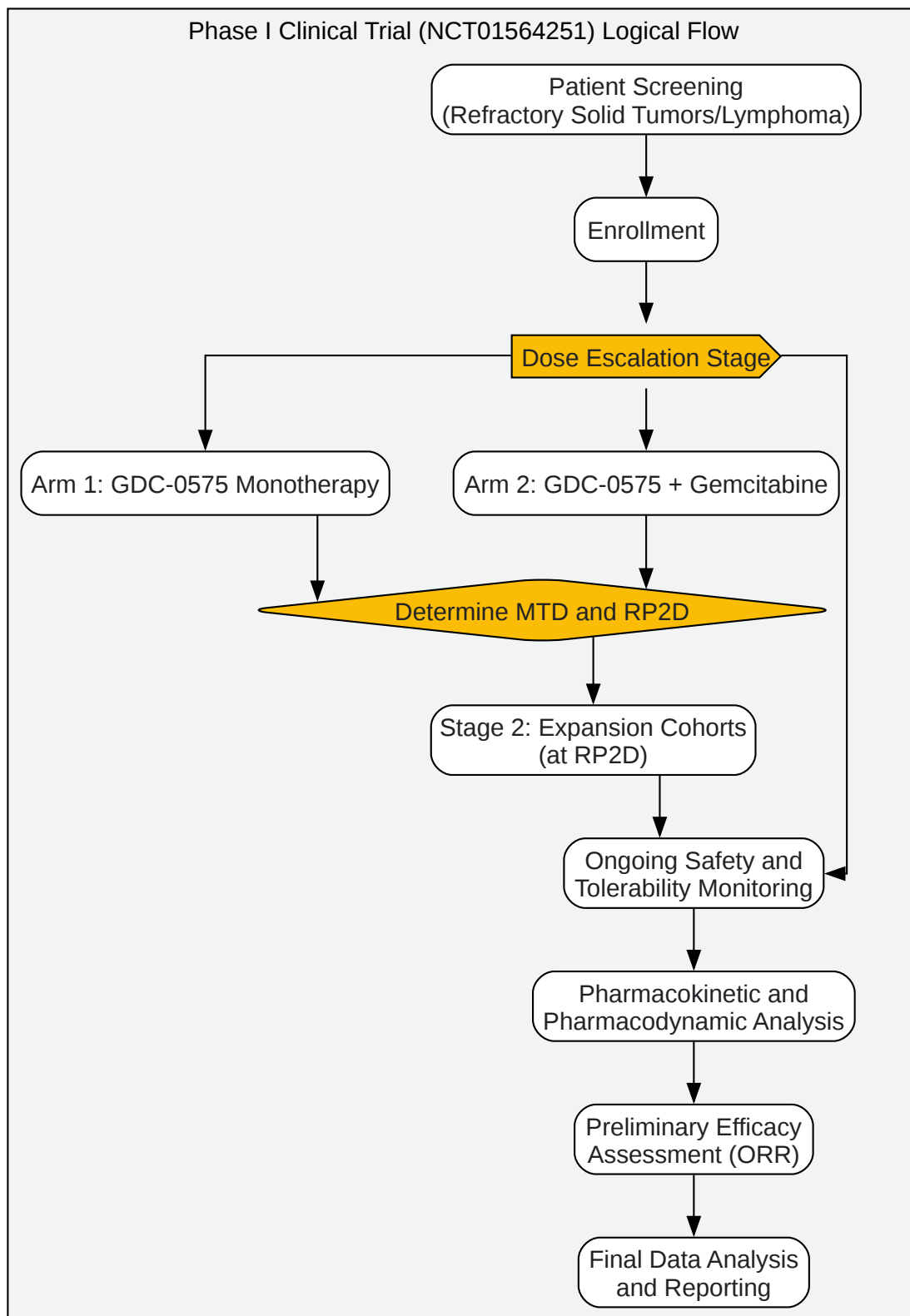
GDC-0575 Preclinical Xenograft Study Workflow



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Caption: Workflow for a typical preclinical xenograft study evaluating GDC-0575.

GDC-0575 Phase I Clinical Trial Logical Flow



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Caption: Logical flow of the GDC-0575 Phase I clinical trial.

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